(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl){[4-methoxy-3-(methylpropyl)phenyl]sul fonyl}amine
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Overview
Description
The compound (2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl){[4-methoxy-3-(methylpropyl)phenyl]sulfonyl}amine is a complex organic molecule that features a benzodioxole core linked to a sulfonyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl){[4-methoxy-3-(methylpropyl)phenyl]sulfonyl}amine typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole core through a cyclization reaction. This is followed by the introduction of the sulfonyl amine group via sulfonylation reactions. Common reagents used in these steps include sulfonyl chlorides and amines under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl){[4-methoxy-3-(methylpropyl)phenyl]sulfonyl}amine: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl){[4-methoxy-3-(methylpropyl)phenyl]sulfonyl}amine: has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl){[4-methoxy-3-(methylpropyl)phenyl]sulfonyl}amine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate: A compound with similar structural features.
Uniqueness
(2H-benzo[3,4-d]1,3-dioxolen-5-ylmethyl){[4-methoxy-3-(methylpropyl)phenyl]sulfonyl}amine: stands out due to its unique benzodioxole core and sulfonyl amine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H23NO5S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-butan-2-yl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H23NO5S/c1-4-13(2)16-10-15(6-8-17(16)23-3)26(21,22)20-11-14-5-7-18-19(9-14)25-12-24-18/h5-10,13,20H,4,11-12H2,1-3H3 |
InChI Key |
JLKGTIDRYHCMSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC |
Origin of Product |
United States |
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